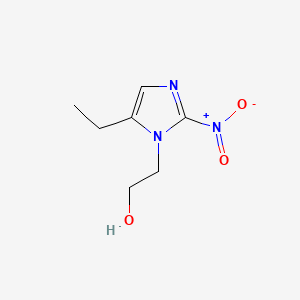

Imidazole-1-ethanol, 5-ethyl-2-nitro-

Description

Classification within the Imidazole (B134444) Heterocyclic Compound Class

Imidazole-1-ethanol, 5-ethyl-2-nitro- is categorized as a heterocyclic aromatic compound. The core of this molecule is an imidazole ring, which is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms. humanjournals.comtsijournals.com This class of compounds is also referred to as diazoles. wikipedia.org

More specifically, this compound is a derivative of a 2-nitroimidazole (B3424786). Nitroimidazoles are a subgroup of imidazoles characterized by the presence of at least one nitro group (NO₂) attached to the imidazole ring. wikipedia.org The position of this nitro group is a key determinant of the compound's chemical properties and classification. Nitroimidazoles are generally classified based on the location of the nitro functional group, with 2-nitro, 4-nitro, and 5-nitroimidazoles being the primary categories. wikipedia.org While 4- and 5-nitroimidazole structures can readily interconvert via tautomerization, 2-nitroimidazoles like azomycin (B20884) and benznidazole (B1666585) form a distinct class. wikipedia.org Therefore, Imidazole-1-ethanol, 5-ethyl-2-nitro- falls into the specific category of 2-nitroimidazole derivatives. wikipedia.orgnih.gov

Importance of the Imidazole Core in Organic Chemistry and Synthesis

The imidazole nucleus is a fundamental and versatile scaffold in the fields of organic and medicinal chemistry. nih.govresearchgate.net First synthesized in 1858, the imidazole ring's unique structural and electronic properties have made it a central component in a vast array of important molecules.

Key aspects of the imidazole core's importance include:

Biological Significance: The imidazole ring is a crucial component of many essential biological molecules. vedantu.com The amino acid histidine and the related hormone histamine (B1213489) both feature an imidazole side chain. wikipedia.org This prevalence in nature underscores its compatibility with biological systems.

Medicinal Chemistry Scaffold: In drug discovery, the imidazole ring is considered a "privileged" scaffold. nih.govnih.gov Its ability to interact with various enzymes and receptors through hydrogen bonding, coordination, and other forces makes it a valuable building block for developing new therapeutic agents. benthamdirect.com Consequently, imidazole derivatives have been developed for a wide range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Synthetic Versatility: The imidazole ring serves as a versatile synthon in the development of new drugs and complex organic molecules. researchgate.net Numerous synthetic methods, such as the Van Leusen imidazole synthesis, allow for the creation of a diverse library of substituted imidazoles. nih.gov This ease of chemical modification enables chemists to fine-tune the properties of imidazole-based compounds for specific applications.

Unique Chemical Properties: Imidazole is an aromatic compound, a property conferred by its planar, cyclic structure with six π-electrons. humanjournals.com It is also amphoteric, meaning it can act as both an acid and a base. humanjournals.comwikipedia.org This dual reactivity, combined with its high polarity, makes it a unique and useful component in various chemical reactions and molecular designs. humanjournals.com

Structural Features of Imidazole-1-ethanol, 5-ethyl-2-nitro- and their General Chemical Implications

The chemical character of Imidazole-1-ethanol, 5-ethyl-2-nitro- is defined by the interplay of its core imidazole ring and its three distinct substituents: a 2-nitro group, a 5-ethyl group, and a 1-ethanol group. Each of these functional groups imparts specific properties to the molecule as a whole.

| Structural Feature | General Chemical Implications |

| Imidazole Ring | The foundational five-membered aromatic ring provides stability and a platform for substitution. Its two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, and its amphoteric nature allows it to function as a weak acid or a weak base. humanjournals.comwikipedia.org |

| **2-Nitro Group (-NO₂) ** | As a potent electron-withdrawing group, the nitro group significantly influences the electronic properties of the imidazole ring. This feature is characteristic of 2-nitroimidazole derivatives, which are known to undergo enzymatic reduction under hypoxic (low oxygen) conditions to form reactive metabolites. mdpi.comnih.gov This bioreductive activation is a key mechanism for the biological activity of many nitroimidazole compounds. wikipedia.orgmdpi.com |

| 5-Ethyl Group (-CH₂CH₃) | The ethyl group is an alkyl substituent that is generally considered electron-donating. It increases the molecule's lipophilicity (fat-solubility) and steric bulk compared to an unsubstituted imidazole. This can affect how the molecule interacts with biological targets and its overall solubility profile. |

| 1-Ethanol Group (-CH₂CH₂OH) | The ethanol (B145695) group attached to the nitrogen at position 1 introduces a hydroxyl (-OH) functional group. This significantly increases the molecule's polarity and its capacity for hydrogen bonding, which would likely enhance its solubility in polar solvents such as water. The hydroxyl group also presents a potential site for further chemical modification, such as esterification. |

The combination of these features results in a molecule with a unique profile. The electron-withdrawing nitro group makes the imidazole ring more electron-deficient, while the ethanol substituent enhances polarity. The ethyl group contributes to the molecule's size and lipophilicity. This specific arrangement of functional groups dictates the compound's reactivity, solubility, and potential interactions with other molecules.

General Strategies for Imidazole Ring Formation

The imidazole ring is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols for its construction. rsc.org These methods range from classic condensation reactions to modern multi-component strategies.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing highly substituted imidazoles in a single pot. isca.me These reactions involve the combination of three or more starting materials to form a complex product, incorporating diversity from each of the initial components. nih.govacs.org A common and versatile MCR for imidazole synthesis is the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.govmdpi.com This approach allows for the direct incorporation of substituents at the C2, C4, and C5 positions of the imidazole ring.

For the synthesis of a 5-ethyl-substituted imidazole, one could envision a pathway starting with a 1,2-dicarbonyl compound bearing an ethyl group. The reaction proceeds under various catalytic conditions, including the use of p-toluenesulfonic acid (PTSA), which acts as a mild and inexpensive catalyst to afford good yields under gentle conditions. isca.me Other catalysts, such as ionic liquids and magnetic nanoparticles, have also been employed, often in conjunction with ultrasound irradiation to enhance reaction rates and yields. mdpi.com

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 1,2-Diketone, Aldehyde, Ammonium Acetate (B1210297) | p-Toluenesulfonic acid (PTSA), Ethanol | 2,4,5-Trisubstituted Imidazoles |

| Imines, Acid Chlorides, N-nosyl Imines | Phospha-münchnone 1,3-dipole, One-pot | Highly Substituted Imidazoles |

| Benzil, Aldehyde, Amine, Ammonium Acetate | Ionic Liquid-like Phase (SILLP), Ultrasound | 1,2,4,5-Tetrasubstituted Imidazoles |

This table presents a selection of multi-component strategies for synthesizing substituted imidazole cores.

The imidazole ring can also be synthesized through the chemical transformation of other heterocyclic systems. This approach can provide access to substitution patterns that are difficult to achieve through direct cyclization methods.

From Oxadiazoles: nih.govnih.govacs.orgOxadiazolo[3,4-b]pyrazines can be converted into imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence. nih.govnih.gov This process involves an in-situ reduction of the oxadiazole moiety, followed by trapping and cyclization with a carbon electrophile. nih.gov Similarly, a neglected reaction involving the direct conversion of oxazoles into N-substituted imidazoles has been optimized, particularly using microwave promotion, highlighting the utility of oxazoles as versatile scaffolds for generating imidazole diversity. rsc.orgrsc.org

From Triazoles: 1-Sulfonyl-1,2,3-triazoles can react with nitriles in the presence of a BF3·Et2O promoter to yield substituted imidazoles. rsc.org The proposed mechanism involves the ring opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and subsequently cyclizes. rsc.org Another method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which proceeds through the formation of a carbene intermediate and its subsequent insertion into an O-H bond. nih.gov

The landscape of imidazole synthesis is populated by both long-standing traditional methods and innovative modern techniques.

Classic Approaches: The Debus synthesis, first reported in 1858, is a foundational method that uses glyoxal, formaldehyde, and ammonia to form the imidazole ring. While it often results in low yields, it remains a viable method for creating C-substituted imidazoles.

Modern Approaches: Contemporary organic synthesis has introduced a variety of advanced methods. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields for imidazole formation. Metal-catalyzed reactions, such as those employing copper or rhodium, have enabled novel bond formations and cycloadditions to access diverse imidazole structures. rsc.orgacs.orgorganic-chemistry.org The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also been developed for the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines. rsc.org

Regioselective Introduction of Substituents

Once the imidazole core is formed, the next critical phase in synthesizing Imidazole-1-ethanol, 5-ethyl-2-nitro- is the regioselective introduction of the nitro, ethanol, and ethyl groups.

Introducing a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comgoogle.comicm.edu.pl

However, the nitration of the imidazole ring presents a significant regiochemical challenge. The imidazole ring is an electron-rich heterocycle, but direct nitration generally leads to the formation of 4-nitroimidazole or 5-nitroimidazole derivatives, making the synthesis of 2-nitroimidazoles particularly difficult. google.com The position of the nitro group is influenced by the reaction conditions and the nature of any pre-existing substituents on the ring. google.com Selective introduction of a nitro group onto the imidazole moiety, while avoiding nitration of other aryl groups that may be present, can be achieved by carefully controlling the reactants and reaction conditions. For instance, using concentrated nitric acid in a sulfuric acid solvent has been found to favor substitution on the imidazole ring itself. google.com

The general mechanism for EAS involves three key stages:

Generation of the Electrophile: Formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. unacademy.com

Attack by the Aromatic Ring: The π-system of the imidazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ijrar.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comijrar.org

The introduction of alkyl groups, such as the ethyl and ethanol moieties, is typically accomplished through alkylation reactions.

Introduction of the 5-Ethyl Moiety: The 5-ethyl group is most conveniently incorporated during the initial ring-forming reaction, as described in the multi-component synthesis section (2.1.1). By selecting a starting material that already contains the ethyl group (e.g., an ethyl-substituted 1,2-dicarbonyl compound), the substituent is positioned regioselectively from the outset.

Introduction of the 1-Ethanol Moiety: The ethanol group at the N-1 position is introduced via an N-alkylation reaction on the pre-formed 5-ethyl-2-nitro-1H-imidazole intermediate. This reaction involves treating the imidazole with an appropriate alkylating agent. For the introduction of a 2-hydroxyethyl (ethanol) group, common reagents include ethylene (B1197577) oxide or 2-haloethanols. google.com The reaction of 2-methyl-5-nitroimidazole (B138375) with ethylene oxide in a solvent system of formic and sulfuric acid is a known method to produce the corresponding imidazole-1-ethanol derivative. google.com Another green chemistry approach involves the use of ethylene carbonate, which can alkylate imidazoles to yield N-(hydroxyalkyl)imidazoles. researchgate.net

The regioselectivity of N-alkylation on an asymmetrically substituted imidazole can be complex, as the reaction can potentially occur at either of the ring's nitrogen atoms. reddit.com However, reaction conditions, including the choice of base, solvent, and temperature, can be optimized to favor alkylation at the desired nitrogen. rsc.orgresearchgate.net For instance, studies on 4(5)-nitro-1H-imidazoles have shown that alkylation in acidic media can favor the formation of the 5-nitro isomer, while basic media can favor the 4-nitro isomer. rsc.org The use of bases like potassium carbonate (K₂CO₃) in solvents such as acetonitrile (B52724) is a common condition for achieving N-alkylation. researchgate.net

Table 2: Conditions for N-Alkylation of Imidazoles

| Imidazole Substrate | Alkylating Agent | Base / Solvent | Product Type |

|---|---|---|---|

| Imidazole | Ethylene Carbonate | Toluene, Reflux | 2-(1H-Imidazol-1-yl)ethanol |

| 2-Methyl-5-nitroimidazole | Ethylene Oxide | Formic Acid / Sulfuric Acid | Imidazole-1-ethanol derivative |

| 4-Nitro-1H-imidazole | Alkyl Halides | K₂CO₃ / Acetonitrile | 1-Alkyl-4-nitro-1H-imidazole |

This table summarizes various methods for the N-alkylation of imidazole rings to introduce different substituents.

An exploration into the synthesis of Imidazole-1-ethanol, 5-ethyl-2-nitro- and its analogs reveals complex chemical pathways and methodologies. This article focuses exclusively on the synthetic strategies, functionalization, and mechanistic aspects pertinent to this class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23571-39-3 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-(5-ethyl-2-nitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C7H11N3O3/c1-2-6-5-8-7(10(12)13)9(6)3-4-11/h5,11H,2-4H2,1H3 |

InChI Key |

ABGJIKXMJUSARA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N1CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of Imidazole-1-ethanol, 5-ethyl-2-nitro- is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The analysis of related nitroimidazole compounds, such as metronidazole (B1676534), provides a basis for assigning these vibrational modes. eurjchem.comscite.ai

Key expected FT-IR vibrational bands include:

O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the ethanol (B145695) moiety. scite.ai The broadness of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole (B134444) ring are expected to appear around 3100 cm⁻¹. scite.ai Aliphatic C-H stretching vibrations from the ethyl and ethanol substituents would likely be observed in the 2850-3000 cm⁻¹ range.

NO₂ Stretching: The nitro group (-NO₂) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. rsc.org

C=N and C=C Stretching: The imidazole ring will have characteristic C=N and C=C stretching vibrations, generally appearing in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net

C-O Stretching: A distinct band for the C-O stretching of the primary alcohol in the ethanol group is expected in the 1050-1150 cm⁻¹ range.

The table below summarizes the predicted FT-IR vibrational frequencies and their assignments for Imidazole-1-ethanol, 5-ethyl-2-nitro-.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretching | 3200-3600 |

| Aromatic C-H Stretching | ~3100 |

| Aliphatic C-H Stretching | 2850-3000 |

| Asymmetric NO₂ Stretching | 1520-1560 |

| C=N, C=C Ring Stretching | 1450-1600 |

| Symmetric NO₂ Stretching | 1340-1380 |

| C-O Stretching | 1050-1150 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For Imidazole-1-ethanol, 5-ethyl-2-nitro-, the FT-Raman spectrum would be particularly useful for characterizing the imidazole ring and the nitro group's symmetric stretching.

Key expected FT-Raman bands include:

Symmetric NO₂ Stretching: This mode is often strong and well-defined in the Raman spectrum, expected around 1340-1380 cm⁻¹.

Imidazole Ring Vibrations: The breathing modes of the imidazole ring are typically Raman active and would provide structural information.

C-C Stretching: The aliphatic C-C bonds in the ethyl and ethanol groups would also be observable.

Experimental studies on related compounds like metronidazole have utilized FT-Raman spectroscopy to confirm vibrational assignments made with FT-IR. eurjchem.comscite.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Imidazole-1-ethanol, 5-ethyl-2-nitro- would provide distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the imidazole ring.

The anticipated proton signals are as follows:

Imidazole Ring Proton: A singlet corresponding to the proton on the imidazole ring (H-4) is expected. Its chemical shift would be significantly downfield due to the aromatic nature of the ring and the influence of the adjacent nitro group.

Ethanol Protons: The two methylene (B1212753) groups of the ethanol moiety (-N-CH₂-CH₂-OH) would likely appear as two distinct triplets. The methylene group attached to the nitrogen (N-CH₂) would be further downfield than the one attached to the hydroxyl group (-CH₂-OH). The hydroxyl proton would appear as a broad singlet, and its position can be concentration-dependent.

Ethyl Group Protons: The methylene protons (-CH₂) of the ethyl group at position 5 would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would present as a triplet.

The following table outlines the predicted ¹H NMR chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H-4 | 7.5 - 8.5 | Singlet |

| N-CH₂ (Ethanol) | 4.0 - 4.5 | Triplet |

| CH₂-OH (Ethanol) | 3.5 - 4.0 | Triplet |

| OH (Ethanol) | Variable | Broad Singlet |

| CH₂ (Ethyl) | 2.5 - 3.0 | Quartet |

| CH₃ (Ethyl) | 1.0 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The expected ¹³C NMR signals for Imidazole-1-ethanol, 5-ethyl-2-nitro- are:

Imidazole Ring Carbons: Three distinct signals are expected for the carbons of the imidazole ring. The carbon bearing the nitro group (C-2) would be significantly deshielded. The other two carbons (C-4 and C-5) would also be in the aromatic region, with the carbon attached to the ethyl group (C-5) being influenced by the alkyl substituent. researchgate.net

Ethanol Carbons: Two signals corresponding to the two carbons of the ethanol group (-N-CH₂-CH₂-OH).

Ethyl Group Carbons: Two signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

The table below details the predicted ¹³C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | 145 - 155 |

| Imidazole C-4 | 120 - 130 |

| Imidazole C-5 | 135 - 145 |

| N-CH₂ (Ethanol) | 45 - 55 |

| CH₂-OH (Ethanol) | 55 - 65 |

| CH₂ (Ethyl) | 15 - 25 |

| CH₃ (Ethyl) | 10 - 15 |

Advanced NMR Techniques for Comprehensive Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques would be necessary for unambiguous assignment of all signals and confirmation of the molecular structure. These techniques include:

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, for example, within the ethanol and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be crucial for confirming the connectivity of the ethanol and ethyl groups to the specific positions on the imidazole ring. For instance, correlations between the N-CH₂ protons of the ethanol group and the C-4 and C-5 carbons of the imidazole ring would confirm its attachment at the N-1 position.

The application of these advanced NMR methods is standard practice for the structural characterization of novel heterocyclic compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is a pivotal analytical technique for the structural elucidation and identification of "Imidazole-1-ethanol, 5-ethyl-2-nitro-". The choice of ionization method significantly influences the resulting mass spectrum and the information that can be obtained.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting fragmentation pattern serves as a unique fingerprint for the compound's structure. For 2-nitroimidazole (B3424786) derivatives, ionization is characterized by the formation of a dominant parent cation and the release of a neutral NO radical. nih.govresearchgate.net

The fragmentation of "Imidazole-1-ethanol, 5-ethyl-2-nitro-" under EI-MS is expected to follow pathways characteristic of nitroimidazoles and aliphatic alcohols. Key fragmentation processes would likely include:

Alpha-cleavage: The bond adjacent to the oxygen atom in the ethanol side chain can break, leading to the loss of a CH₂OH radical. Similarly, cleavage of the C-C bond next to the nitrogen of the imidazole ring is a common fragmentation pathway for amines and related structures. libretexts.org

Loss of Nitro Group: Fragmentation involving the nitro group is a dominant feature in the mass spectra of nitroaromatic compounds. This can occur through the loss of NO₂ or NO. nih.govresearchgate.net

Cleavage of the Ethyl Group: The ethyl group at position 5 can undergo fragmentation, including the loss of a methyl (CH₃) or an ethyl (C₂H₅) radical.

Ring Fragmentation: The imidazole ring itself can break apart, leading to various smaller charged fragments.

The mass spectrum of the related compound, 2-nitroimidazole (2NI), shows analogous fragment cations to imidazole, but different dissociation pathways are operative due to the presence of the NO₂ group. nih.govresearchgate.net Based on these principles, a table of predicted significant fragments for "Imidazole-1-ethanol, 5-ethyl-2-nitro-" (Molecular Weight: 185.18 g/mol ) is presented below.

Table 1: Predicted EI-MS Fragmentation Ions for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| m/z (mass/charge ratio) | Predicted Ion Structure/Origin | Fragmentation Pathway |

| 185 | [C₇H₁₁N₃O₃]⁺ | Molecular Ion (M⁺) |

| 155 | [C₇H₁₁N₃O₂]⁺ | Loss of NO |

| 154 | [C₇H₁₀N₃O₂]⁺ | Loss of CH₂OH (alpha-cleavage) |

| 139 | [C₇H₁₁N₂O]⁺ | Loss of NO₂ |

| 125 | [C₆H₇N₂O]⁺ | Loss of NO₂ and CH₂ |

| 110 | [C₅H₄N₂O]⁺ | Loss of NO₂ and C₂H₅ |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment after side chain losses |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺. This technique is often coupled with High-Resolution Mass Spectrometry (HRMS), which measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the ion.

For "Imidazole-1-ethanol, 5-ethyl-2-nitro-", ESI-HRMS would be used to confirm its molecular formula (C₇H₁₁N₃O₃). The fragmentation of the [M+H]⁺ ion can be studied using tandem mass spectrometry (MS/MS). In these experiments, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation pathways of protonated imidazole derivatives have been studied, providing a basis for predicting the behavior of the target compound. nih.gov Common fragmentation pathways for the [M+H]⁺ ion would likely involve the neutral loss of water (H₂O) from the protonated ethanol side chain and cleavage of the side chain from the imidazole ring.

Table 2: Predicted ESI-HRMS Ions for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₇H₁₁N₃O₃ | 185.0795 |

| [M+H]⁺ | C₇H₁₂N₃O₃⁺ | 186.0873 |

| [M+Na]⁺ | C₇H₁₁N₃O₃Na⁺ | 208.0693 |

| [M+H-H₂O]⁺ | C₇H₁₀N₃O₂⁺ | 168.0768 |

Application of MS for Compound Identification

Mass spectrometry is a definitive tool for the identification of "Imidazole-1-ethanol, 5-ethyl-2-nitro-". The combination of liquid chromatography with mass spectrometry (LC-MS), particularly using ESI-MS/MS, provides high selectivity and sensitivity for identifying and quantifying nitroimidazole compounds in complex mixtures. nih.gov

The identification process involves several steps:

Molecular Mass Confirmation: HRMS analysis of the [M+H]⁺ ion confirms the elemental composition, distinguishing the target compound from isomers or other compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern obtained from either EI-MS or ESI-MS/MS provides structural information. The observed fragments are matched against predicted fragments based on known chemical principles to confirm the arrangement of atoms within the molecule. For example, the presence of ions corresponding to the loss of NO₂ and CH₂OH would strongly support the proposed structure.

Chromatographic Separation: When coupled with chromatography, MS can identify the compound even when it is part of a mixture. The retention time from the chromatography column provides an additional layer of identification, which, when combined with the mass spectral data, allows for highly confident compound identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by "Imidazole-1-ethanol, 5-ethyl-2-nitro-" is primarily governed by the nitroimidazole chromophore. The electronic structure of this system gives rise to characteristic absorption bands.

The expected electronic transitions include:

π → π* transitions: These are typically high-energy transitions associated with the conjugated π-system of the imidazole ring and the nitro group. They result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

A combined experimental and theoretical study on the related compound 2-(2-methyl-5-nitro-1-imidazolyl)ethanol (Metronidazole) showed that its UV spectrum is complemented by calculations using Time-Dependent Density Functional Theory (TD-DFT). eurjchem.com The absorption maximum (λmax) is sensitive to the solvent environment, with polar solvents often causing a shift in the wavelength of maximum absorbance (solvatochromism). For nitroimidazole derivatives, the λmax is typically observed in the range of 310-330 nm. For instance, a study on various benzimidazole (B57391) derivatives showed absorption maxima in this region, such as a λmax of 326 nm in acetonitrile (B52724). mdpi.com

Table 3: Expected UV-Vis Absorption Data for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Parameter | Expected Value/Characteristic | Associated Electronic Transition |

| λmax | ~310 - 330 nm | π → π |

| Molar Absorptivity (ε) | High | π → π (allowed transition) |

| Weaker, longer wavelength shoulder | Possible | n → π* (often obscured by stronger bands) |

Chromatographic Identification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification, separation, and purity assessment of nitroimidazole compounds. nih.govresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For "Imidazole-1-ethanol, 5-ethyl-2-nitro-", a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The compound is identified by its characteristic retention time (t R) under specific chromatographic conditions. A photodiode array (PDA) or UV-Vis detector set at the compound's λmax (~310-330 nm) is used for detection.

Purity assessment is performed by analyzing the chromatogram of the sample. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak purity can be further confirmed using a PDA detector, which acquires the full UV-Vis spectrum at different points across the eluting peak. A consistent spectrum across the peak indicates that it is composed of a single compound. The method must be validated according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. researchgate.net

Table 4: Typical HPLC Conditions for Analysis of Nitroimidazole Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727) or Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | Set at the λmax of the nitroimidazole chromophore (~310-330 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

Thin Layer Chromatography (TLC) in Synthesis Monitoring and Purity Checking

Thin-layer chromatography is a fundamental technique widely employed in synthetic chemistry for its simplicity, speed, and low cost. For 5-nitroimidazole derivatives, TLC is an indispensable tool for monitoring the progress of a chemical reaction and assessing the purity of the resulting products. mdpi.com

In the context of synthesizing "Imidazole-1-ethanol, 5-ethyl-2-nitro-", TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively observe the progression. A successful reaction would show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The purity of an isolated product can also be assessed; a pure compound should ideally appear as a single spot on the TLC plate.

The choice of mobile phase (eluent) is critical and is determined by the polarity of the compounds being separated. For many nitroimidazole derivatives, mixtures of a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) with a polar solvent such as methanol are effective. mdpi.com The specific ratio would be optimized to achieve a retention factor (Rf) for the target compound that is typically between 0.3 and 0.7 for optimal separation and visualization. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), as the nitroimidazole ring is a UV-active chromophore. researchgate.net

Table 1: Representative TLC Systems for 5-Nitroimidazole Compounds This table is illustrative and based on data for related compounds. Specific values for Imidazole-1-ethanol, 5-ethyl-2-nitro- would need to be determined experimentally.

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica (B1680970) Gel 60 F₂₅₄ | Chloroform–Methanol (9:1) | UV Light (254 nm) | Purity and stability analysis of metronidazole, secnidazole, ornidazole, and tinidazole. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and quantitative accuracy, making it the standard for determining the purity of pharmaceutical compounds and separating complex mixtures. For nitroimidazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode used. ijper.orgnih.gov

In a hypothetical analysis of "Imidazole-1-ethanol, 5-ethyl-2-nitro-", an RP-HPLC method would be developed to quantify its purity and separate it from any potential impurities or degradation products. This typically involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. ijper.org

The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. ijper.orgsielc.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Detection is most commonly performed using a UV detector set at a wavelength where the nitroimidazole chromophore has strong absorbance, typically around 310-320 nm. ugr.es

The retention time (tR) of the compound—the time it takes to travel from the injector to the detector—is a characteristic feature under a specific set of chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method for related 5-nitroimidazoles can demonstrate high precision, accuracy, and linearity over a specific concentration range. ijper.orgnih.gov

Table 2: Example HPLC Conditions for Analysis of 5-Nitroimidazole Derivatives This table provides examples from published methods for similar compounds. An optimal method for Imidazole-1-ethanol, 5-ethyl-2-nitro- would require specific development and validation.

| Parameter | Condition 1: Analysis of Metronidazole & Tinidazole ijper.org | Condition 2: Analysis of Tinidazole Analogue sielc.com |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | Newcrom R1 |

| Mobile Phase | Acetonitrile : 0.3% o-phosphoric acid (20:80 v/v) | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | 0.7 mL/min | Not Specified |

| Detection | UV at 300 nm | Not Specified |

| Temperature | 30°C | Not Specified |

| Mode | Isocratic | Reversed-Phase |

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches for Molecular Structure

Quantum chemical methods are used to model the geometric and electronic structure of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Different functionals, such as B3LYP, APFD, CAM-B3LYP, and PBE0, are employed to approximate the exchange-correlation energy, which is a key component of the total energy.

For instance, in studies of related nitroimidazole compounds like metronidazole (B1676534), the B3LYP functional is frequently used to calculate molecular geometry, vibrational frequencies, and other properties. eurjchem.comscite.ai The choice of functional can influence the accuracy of the results, and different functionals may be selected based on the specific properties being investigated.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost.

In computational studies of imidazole (B134444) derivatives, basis sets such as 6-311G(d,p) are commonly employed to provide a good balance between accuracy and computational efficiency. eurjchem.com The selection of an appropriate basis set is a critical step in setting up theoretical models to ensure that the calculations can accurately describe the electronic structure and properties of the molecule.

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For flexible molecules that can exist in multiple spatial arrangements (conformers), conformational analysis is performed to identify the lowest energy conformer. In the case of nitroimidazole derivatives, the orientation of the ethanol (B145695) side chain and the nitro group relative to the imidazole ring are important conformational features that can be investigated using these methods.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding within a molecule is crucial for predicting its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

In studies of metronidazole, a related nitroimidazole, the calculated HOMO and LUMO energies have been used to show that charge transfer can occur within the molecule. eurjchem.comscite.ai The distribution of the HOMO and LUMO across the molecule can provide insights into the regions that are most likely to be involved in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study for "Imidazole-1-ethanol, 5-ethyl-2-nitro-".

Hypothetical FMO Data for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and charge delocalization within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure.

NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In studies of metronidazole, NBO analysis has been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. eurjchem.comscite.ai The results of such analyses can confirm the occurrence of intramolecular charge transfer within the molecule. eurjchem.com

A hypothetical NBO analysis for "Imidazole-1-ethanol, 5-ethyl-2-nitro-" might reveal the following types of interactions:

Hypothetical NBO Analysis Data for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π*(N=O) | 5.2 |

| LP(O) | σ*(C-N) | 2.8 |

| σ(C-H) | π*(C=N) | 1.5 |

This table illustrates how NBO analysis quantifies the stabilization energies associated with electron delocalization between different parts of the molecule.

Analysis of Dipole Moments and Molecular Polarizability

The dipole moment and molecular polarizability are fundamental electronic properties that govern a molecule's interactions with electric fields, solvents, and other molecules. Computational methods can predict these properties with high accuracy, offering insights into the charge distribution and electronic versatility of Imidazole-1-ethanol, 5-ethyl-2-nitro-.

Molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's refractive index and its participation in non-covalent interactions, such as dispersion forces.

Theoretical calculations, often performed using DFT, can determine the magnitude and orientation of the dipole moment vector and the components of the polarizability tensor. These calculations reveal how the ethyl and ethanol substituents on the imidazole ring modulate the charge distribution influenced by the nitro group. nih.govresearchgate.net The results of such calculations are often presented in a tabular format, as illustrated in the hypothetical table below.

Illustrative Data Table 1: Calculated Dipole Moment and Polarizability for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Property | Calculated Value (Gas Phase) | Units |

| Dipole Moment (µ) | Value | Debye |

| Mean Polarizability (α) | Value | ų |

| Anisotropy of Polarizability (Δα) | Value | ų |

Note: The values in this table are for illustrative purposes to show the typical output of a computational study. Specific values would be derived from actual quantum chemical calculations.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is an essential field for interpreting and predicting experimental spectra. By simulating spectra from first principles, researchers can assign vibrational modes, predict chemical shifts, and understand electronic transitions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. nih.gov Theoretical calculations of vibrational frequencies are crucial for assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, or rocking of bonds (e.g., N-O, C-H, O-H). esisresearch.org

Using DFT methods, a frequency calculation is typically performed after optimizing the molecule's geometry. researchgate.net The output provides a list of vibrational modes and their corresponding frequencies and intensities (IR) or scattering activities (Raman). These theoretical values are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. esisresearch.org The simulated IR and Raman spectra for Imidazole-1-ethanol, 5-ethyl-2-nitro- would allow for a detailed understanding of how the different functional groups contribute to its vibrational fingerprint. nih.govresearchgate.net

Illustrative Data Table 2: Selected Theoretical Vibrational Frequencies for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch (ethanol) | ~3500 | High | Low |

| C-H stretch (ethyl/ring) | ~3100-2900 | Medium | Medium |

| NO₂ asymmetric stretch | ~1550 | Very High | Medium |

| NO₂ symmetric stretch | ~1350 | High | High |

| Imidazole ring stretch | ~1500-1400 | Medium | Medium |

Note: This table presents hypothetical data to illustrate the expected vibrational modes and their characteristics based on studies of similar nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are invaluable for assigning experimental signals and confirming the chemical structure of Imidazole-1-ethanol, 5-ethyl-2-nitro-. swinburne.edu.au

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions allows for the differentiation of chemically similar atoms within the molecule, such as the protons on the ethyl group versus those on the ethanol substituent. mdpi.com

Illustrative Data Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole Ring C4-H | Value | Value |

| Imidazole Ring C5 | - | Value |

| N-CH₂ (ethanol) | Value | Value |

| CH₂-OH (ethanol) | Value | Value |

| CH₂ (ethyl) | Value | Value |

| CH₃ (ethyl) | Value | Value |

Note: This is an illustrative table. The specific chemical shifts would be determined through GIAO-DFT calculations and are highly sensitive to the molecular geometry and solvent environment.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths of these transitions. mdpi.comnih.gov

For a molecule like Imidazole-1-ethanol, 5-ethyl-2-nitro-, which contains a nitroaromatic chromophore, TD-DFT can identify the key electronic transitions, such as π→π* and n→π* transitions. acs.org These calculations help elucidate the nature of the excited states and explain the molecule's color and photochemical properties. The analysis often involves examining the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Illustrative Data Table 4: Predicted Electronic Transitions for Imidazole-1-ethanol, 5-ethyl-2-nitro-

| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ (n→π) | Value | Value | Low |

| S₀ → S₂ (π→π) | Value | Value | High |

Note: This table is a hypothetical representation of TD-DFT results. The actual values depend on the chosen functional, basis set, and solvent model.

Solvent Effects in Theoretical Modeling

Molecules are rarely studied in isolation; their properties are often significantly influenced by their environment, especially in solution. Theoretical models must account for these solvent effects to provide realistic predictions.

Continuum solvation models are an efficient way to incorporate the effects of a solvent in quantum chemical calculations. researchgate.net In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. q-chem.com The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electron density. This mutual polarization is calculated iteratively until self-consistency is reached, a process known as the Self-Consistent Reaction Field (SCRF) method. gaussian.com

The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a widely used and robust implementation of this approach. researchgate.net By performing calculations with different solvent dielectrics (e.g., water, ethanol, chloroform), one can predict how properties like dipole moment, NMR shifts, and UV-Vis spectra will change in different environments. nih.govresearchgate.net This is particularly important for polar molecules like nitroimidazoles, where solute-solvent interactions can be substantial. nih.gov

Computational Elucidation of Reaction Mechanisms and Energetics

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the computational elucidation of reaction mechanisms and energetics for the compound Imidazole-1-ethanol, 5-ethyl-2-nitro-. While research exists on the computational analysis of other 2-nitroimidazole (B3424786) derivatives, the explicit focus of this article is solely on Imidazole-1-ethanol, 5-ethyl-2-nitro-.

Transition State Characterization and Reaction Pathway Determination

Therefore, no data tables or detailed research findings on the transition state characterization and reaction pathway determination for Imidazole-1-ethanol, 5-ethyl-2-nitro- can be presented.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that possesses both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). This structure confers a unique reactivity profile, making it susceptible to various chemical transformations. globalresearchonline.net

The imidazole ring is an electron-rich heterocycle, which generally makes it reactive towards electrophiles. nih.gov Electrophilic substitution reactions typically occur at the C-4 or C-5 positions, which have higher electron densities. globalresearchonline.netnih.gov The specific site of attack can be complicated by the protonation of the N-3 nitrogen in acidic media, which deactivates the ring towards electrophilic substitution. chemistry-online.com The pyridine-like N-3 atom is basic and serves as a primary site for electrophilic attack, such as protonation or alkylation. youtube.compharmaguideline.com

Conversely, nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. chemistry-online.com When it does occur, the C-2 position is the most common site for attack due to its lower electron density compared to C-4 and C-5. nih.gov The presence of strong electron-withdrawing groups is necessary to facilitate nucleophilic substitution reactions. globalresearchonline.netpharmaguideline.com

| Position | Typical Attacking Species | Reactivity Notes |

|---|---|---|

| N-1 (Pyrrole-type) | Strong Bases | The proton on N-1 is acidic and can be removed by a strong base. pharmaguideline.com |

| C-2 | Nucleophiles | Most susceptible to nucleophilic attack, especially with activating groups present. nih.govpharmaguideline.com |

| N-3 (Pyridine-type) | Electrophiles / Protons | Basic nitrogen, readily protonated or alkylated. youtube.compharmaguideline.com |

| C-4 / C-5 | Electrophiles | Sites with higher electron density, favored for electrophilic substitution. globalresearchonline.netnih.gov |

The substituents on the imidazole ring of Imidazole-1-ethanol, 5-ethyl-2-nitro- profoundly modify its reactivity.

2-Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the C-2 position significantly deactivates the entire imidazole ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic substitution, making the C-2 position, where it is attached, particularly susceptible to attack by nucleophiles. globalresearchonline.netpharmaguideline.com The nitro group's influence is a key factor in the biological mechanism of many nitroimidazole compounds, which often require reductive activation. nih.govmdpi.com

5-Ethyl Group: The ethyl group (-CH₂CH₃) is an alkyl substituent and acts as a weak electron-donating group through an inductive effect. This property slightly increases the electron density of the ring, thereby activating it towards electrophilic substitution. This activating effect would primarily direct incoming electrophiles to the C-4 position.

1-Ethanol Group: The ethanol (B145695) substituent at the N-1 position sterically hinders this side of the ring. The N-1 nitrogen is already part of a covalent bond, preventing it from acting as a site for further alkylation or acylation without cleavage.

The combined effect is a molecule with a highly polarized ring. The potent deactivating effect of the 2-nitro group dominates, rendering the molecule generally resistant to electrophilic substitution. However, the same group makes the C-2 position a prime target for nucleophilic attack, a crucial step in some transformation pathways.

Reactions of the Nitro Group

The nitro group is the most reactive functional group in the molecule under many conditions and is central to its chemical and biological transformations.

A primary transformation of nitroimidazoles is the reduction of the nitro group. mdpi.com This process is often a prerequisite for their biological activity, turning the prodrug into an active form. nih.gov The reduction proceeds in stages, typically involving the transfer of multiple electrons, and can be achieved through various chemical and biological reducing agents. nih.gov

Common chemical reducing agents used in laboratory settings include sodium dithionite. nih.gov The reduction ultimately leads to the formation of the corresponding 2-aminoimidazole derivative. mdpi.comresearchgate.net This amino metabolite is a major product observed in both non-biological and biological reduction systems. researchgate.net

| Step | Functional Group | Description |

|---|---|---|

| Initial Compound | Nitro (R-NO₂) | The starting 2-nitroimidazole derivative. |

| 1-Electron Reduction | Nitro Radical Anion (R-NO₂•⁻) | Formation of a highly reactive radical intermediate. nih.govnih.gov |

| Further Reduction | Nitroso (R-NO) | A transient intermediate in the reduction cascade. |

| Further Reduction | Hydroxylamino (R-NHOH) | Another key intermediate on the pathway to the amine. |

| Final Product | Amino (R-NH₂) | The stable 2-aminoimidazole derivative. mdpi.comresearchgate.net |

While reduction is the most studied reaction, the nitroimidazole scaffold can also undergo oxidative transformations. The imidazole ring itself is generally resistant to oxidation. pharmaguideline.comslideshare.net However, under specific conditions, such as atmospheric photochemical oxidation or in the presence of strong oxidizing radicals like hydroxyl radicals (•OH), degradation can occur. mdpi.com

Studies on other nitroimidazoles have shown that oxidation can lead to hydroxylation of the imidazole ring, with OH radicals adding to the C2 and C5 positions. mdpi.com Another documented pathway involves the loss of the nitro group (denitration). mdpi.com For instance, the oxidation of metronidazole (B1676534), a related nitroimidazole, has been investigated with reagents like N-bromosuccinimide. researchgate.net Advanced oxidation processes using hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals are also effective in degrading nitroimidazole compounds. nih.gov

Transformations of the Ethanol Moiety

The ethanol group (-CH₂CH₂OH) attached to the N-1 position provides an additional site for chemical modification. This side chain can undergo typical reactions of a primary alcohol. These transformations allow for the synthesis of a variety of derivatives.

Potential reactions include:

Etherification: The hydroxyl group can be converted into an ether through reactions such as Williamson ether synthesis. For example, reacting the alcohol with an alkyl halide in the presence of a base would yield an ether derivative. O-alkylation of similar imidazole-ethanol compounds has been documented. google.com

Esterification: Reaction with carboxylic acids, acyl halides, or acid anhydrides can form the corresponding esters. This reaction is often catalyzed by an acid.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with strong oxidizing agents.

These modifications of the ethanol side chain can significantly alter the physical and chemical properties of the parent molecule.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the ethanol side chain in Imidazole-1-ethanol, 5-ethyl-2-nitro- is susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding an aldehyde, which can then be further oxidized to a carboxylic acid. The specific product depends on the oxidizing agent used and the reaction conditions.

Common oxidizing agents can convert the hydroxyl group into the corresponding aldehyde, 2-(5-ethyl-2-nitro-1H-imidazol-1-yl)acetaldehyde. With stronger oxidizing agents or more vigorous conditions, the reaction can proceed to form 2-(5-ethyl-2-nitro-1H-imidazol-1-yl)acetic acid. The alcoholic functional group in structurally similar nitroimidazole derivatives, such as metronidazole, is known to be suitable for a variety of chemical transformations, underscoring the reactivity of this part of the molecule. researchgate.net

Table 1: Potential Oxidation Products of the Hydroxyl Group

| Reactant | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Imidazole-1-ethanol, 5-ethyl-2-nitro- | Mild Oxidant (e.g., PCC) | 2-(5-ethyl-2-nitro-1H-imidazol-1-yl)acetaldehyde |

Nucleophilic Substitution Reactions at the Ethanol Chain

The hydroxyl group of the ethanol chain can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives. For instance, studies on metronidazole, a related 2-methyl-5-nitroimidazole (B138375) derivative, have demonstrated that the alcoholic functional group can be readily substituted. researchgate.net

By reacting the parent alcohol with various reagents, diverse ester and ether derivatives can be synthesized. For example, reaction with benzenesulfonyl chloride in the presence of a base would likely yield the corresponding benzenesulfonate (B1194179) ester. Similarly, reaction with phthalic anhydride (B1165640) can produce a phthalate (B1215562) ester derivative. researchgate.net These reactions highlight the versatility of the ethanol side chain for chemical modification.

Table 2: Examples of Nucleophilic Substitution Reactions (Based on Analogy with Metronidazole Derivatives)

| Reagent | Resulting Derivative | Type of Reaction |

|---|---|---|

| Benzenesulfonyl chloride | Benzenesulfonic acid-2-(5-ethyl-2-nitro-imidazole-1-yl)ethyl ester | Esterification |

| Phthalic anhydride | Phthalic acid mono-[2-(5-ethyl-2-nitro-imidazole-1-yl)-ethyl] ester | Esterification |

Chemical Stability and Degradation Processes

The stability of Imidazole-1-ethanol, 5-ethyl-2-nitro- is influenced by environmental factors such as heat and the presence of oxidative species. The nitroimidazole core is particularly important in these degradation pathways.

Thermal Decomposition Pathways

Nitro-substituted imidazoles are energetic materials, and their thermal decomposition is typically an exothermic process. researchgate.net While specific studies on Imidazole-1-ethanol, 5-ethyl-2-nitro- are not prevalent, analysis of similar compounds like imidazolium (B1220033) 2,4,5-trinitroimidazolate shows that thermal degradation occurs under a nitrogen atmosphere at elevated temperatures. researchgate.net

The decomposition process likely involves the cleavage of the C-NO2 bond and the breakdown of the imidazole ring structure. The activation energy for such processes can be determined using methods like thermogravimetric-differential scanning calorimetry (TG-DSC). For some imidazole-based energetic materials, the decomposition can be described by a single reaction model, suggesting a primary, dominant degradation pathway. researchgate.net The investigation of various imidazole ionic liquids also points to decomposition occurring at high temperatures. researchgate.net

Oxidative Degradation Mechanisms in Chemical Systems

The imidazole moiety is susceptible to oxidative degradation. Studies on other imidazole-containing compounds, such as daclatasvir, have shown that the imidazole ring can be oxidized by agents like hydrogen peroxide. nih.gov This can lead to the formation of various degradation products through several proposed pathways.

In solution, the imidazole ring of Imidazole-1-ethanol, 5-ethyl-2-nitro- could be liable to base-mediated autoxidation. nih.gov The presence of strong oxidizing agents can lead to more complex degradation, potentially involving hydroxylation of the imidazole ring or even ring-opening. The specific products formed would depend on the nature of the chemical system, including the oxidant, solvent, and pH.

Structure Reactivity Relationships in Nitroimidazoles

Impact of Substituent Nature and Position on Imidazole (B134444) Core Reactivity

The reactivity of the imidazole core in Imidazole-1-ethanol, 5-ethyl-2-nitro- is significantly modulated by the nature and position of its substituents: the nitro group, the ethyl group, and the ethanol (B145695) group. The position and inductive effect of the nitro group, in particular, can provoke major changes in physicochemical features and chemical reactivity. rsc.org

2-Nitro Group : As a powerful electron-withdrawing group, the nitro substituent at the C2 position drastically reduces the electron density of the imidazole ring. This deactivating effect makes the ring less susceptible to electrophilic attack. Conversely, it activates the ring for nucleophilic substitution reactions. mdpi.com Computational studies on various nitroimidazoles have shown that the basicity of the N3 atom is lower in 2-nitroimidazole (B3424786) derivatives compared to 5-nitroimidazole derivatives, a behavior attributed to the proximity of the nitro group and its strong inductive and resonance effects. nih.gov

5-Ethyl Group : The ethyl group at the C5 position is an alkyl group, which is generally considered electron-donating through an inductive effect. This property slightly counteracts the strong electron-withdrawing effect of the nitro group, marginally increasing the electron density of the ring compared to an unsubstituted 2-nitroimidazole.

1-Ethanol Group : The ethanol substituent at the N1 position primarily influences the molecule's steric profile and solubility. The hydroxyl group can also participate in hydrogen bonding or serve as a site for further chemical modification, such as esterification or etherification. researchgate.net

Electronic Effects of the Nitro Group on Chemical Transformations

The nitro group is the dominant functional group governing the electronic landscape of Imidazole-1-ethanol, 5-ethyl-2-nitro-. Its strong electron-withdrawing nature, operating through both resonance and inductive effects, profoundly influences the molecule's chemical transformations. mdpi.comnih.gov

This electron withdrawal significantly acidifies the C-H protons on the imidazole ring, making them more susceptible to deprotonation by a base. More importantly, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a good electron acceptor. svedbergopen.com This electron-deficient character is central to the reactivity of nitroimidazoles. nih.gov

The key chemical transformations influenced by the nitro group include:

Nucleophilic Aromatic Substitution : The reduced electron density on the imidazole ring makes it susceptible to attack by nucleophiles.

Reductive Activation : The primary mode of chemical transformation for nitroimidazoles, particularly in biological systems, is the reduction of the nitro group. nih.gov This process is initiated by a one-electron transfer to form a nitro radical anion. acs.orgresearchgate.net This radical is a highly reactive species that can undergo further reactions. svedbergopen.comacs.org The presence of the nitro group is essential for this reductive bioactivation. nih.gov

Steric Influences of Alkyl and Ethanol Substituents on Reaction Outcomes

While electronic effects often dominate, the steric hindrance presented by the ethyl and ethanol substituents on Imidazole-1-ethanol, 5-ethyl-2-nitro- plays a crucial role in modulating its reactivity and determining reaction outcomes.

Ethyl Group at C5 : The ethyl group at the C5 position provides steric bulk, which can hinder the approach of reactants to that side of the molecule. This can influence the regioselectivity of reactions, favoring attack at the less hindered positions of the imidazole ring.

Ethanol Group at N1 : The ethanol group attached to the N1 position also contributes significantly to the steric profile. Its flexibility allows it to adopt various conformations, which can shield the N1 and C2 positions from chemical attack. This steric hindrance can affect the rate and feasibility of reactions involving these sites.

The balance between electronic activation and steric hindrance is critical. For instance, while the nitro group at C2 electronically activates the ring for nucleophilic attack, the adjacent ethanol group at N1 and the nearby ethyl group at C5 could sterically block incoming nucleophiles, thereby reducing the reaction rate or favoring attack at other positions if available. This interplay between electronic and steric factors is a key consideration in predicting the chemical behavior of substituted nitroimidazoles. nih.gov

Electrochemical Redox Properties and their Correlation with Chemical Behavior

The chemical behavior of Imidazole-1-ethanol, 5-ethyl-2-nitro- is intrinsically linked to its electrochemical redox properties. The reduction of the nitro group is a key activation step, and its ease is quantified by electrochemical parameters. nih.gov

Half-Wave Potential and Initial One-Electron Transfer Characteristics

The electrochemical reduction of nitroimidazoles is initiated by a single-electron transfer to the molecule, forming a nitro radical anion (R-NO₂•⁻). acs.orgresearchgate.net The potential at which this occurs is a critical parameter. The half-wave potential (E₁/₂) provides a measure of the ease of reduction. A more positive or less negative half-wave potential indicates that the compound is more easily reduced.

Table 1: Half-Wave Potentials of Various Nitroaromatic Compounds (Note: Values are illustrative and depend heavily on experimental conditions such as pH, solvent, and electrode.)

| Compound | Half-Wave Potential (E₁/₂) vs. SCE | pH |

| Nitrobenzene | -0.69 V | 7 |

| Misonidazole | -0.389 V | 7.4 |

| Metronidazole (B1676534) | -0.485 V | 7.4 |

The initial one-electron transfer is often a reversible process at sufficiently high sweep rates in cyclic voltammetry, but the resulting nitro radical anion is a reactive species that can undergo subsequent chemical reactions. researchgate.net

Correlation between Electrochemical Activation and Reactivity Profiles

There is a direct correlation between the electrochemical activation (i.e., the ease of reduction) and the chemical or biological reactivity of nitroimidazoles. The formation of the nitro radical anion is the rate-determining step for their biological activity. acs.org

A less negative reduction potential facilitates the formation of the nitro radical anion, leading to enhanced reactivity. nih.gov This radical can then participate in a variety of chemical transformations, including DNA and protein damage in biological contexts. nih.gov Therefore, the half-wave potential serves as a key predictor of the compound's reactivity profile. Compounds with higher redox potentials are bioactivated more readily. nih.gov This principle allows for the fine-tuning of the reactivity of nitroimidazole derivatives by modifying the substituents on the imidazole ring to alter their electronic properties and, consequently, their reduction potential. rsc.org

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating Imidazole-1-ethanol, 5-ethyl-2-nitro- from impurities or other components in a mixture. Method development focuses on achieving optimal resolution, sensitivity, and efficiency, followed by rigorous validation to ensure reliability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroimidazole derivatives. Method optimization for Imidazole-1-ethanol, 5-ethyl-2-nitro- would involve a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detector settings to achieve efficient separation and sensitive detection.

Research Findings: For structurally similar 5-nitroimidazoles, reversed-phase HPLC (RP-HPLC) is the most common approach. Columns with a C18 stationary phase are frequently employed due to their versatility in separating compounds of moderate polarity. The mobile phase typically consists of a mixture of an aqueous component (like water or a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate multiple nitroimidazoles with varying polarities within a reasonable timeframe.

Optimization involves adjusting the mobile phase composition and pH to achieve the best peak shape and resolution. The flow rate is typically set around 1.0 mL/min for standard analytical columns. Detection is commonly performed using a UV detector, as the nitroimidazole ring possesses a strong chromophore. The maximum absorbance (λmax) for many nitroimidazoles is in the UV range, often around 310-320 nm.

Validation of the HPLC method is conducted according to guidelines from the International Council for Harmonisation (ICH), assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Optimized HPLC Conditions for Analysis of Related 5-Nitroimidazole Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex C8 (250 cm x 4.6 mm) | C18 bonded silica (B1680970) |

| Mobile Phase | Methanol: Water: Triethylamine (90:10:0.1%) | Acetonitrile and Ammonium Acetate (B1210297) Buffer (Gradient) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 310 nm | UV at 320 nm |

| Compound Example | Ornidazole | Metronidazole (B1676534), Ronidazole, Dimetridazole |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification of Imidazole-1-ethanol, 5-ethyl-2-nitro-. It is particularly useful for screening purposes and for monitoring the progress of chemical reactions.

Research Findings: For the analysis of 5-nitroimidazoles, TLC is typically performed on plates pre-coated with silica gel 60F254 as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A common solvent system for these compounds is a mixture of chloroform (B151607) and methanol, often in a 9:1 (v/v) ratio. Other systems may include solvents like ethyl acetate, diethylamine, or benzene (B151609) to optimize the separation based on the specific polarity of the analytes.

After developing the plate, the separated spots are visualized. Since Imidazole-1-ethanol, 5-ethyl-2-nitro- contains a chromophore and is expected to be UV active, a primary visualization method is exposure to UV light at 254 nm, where it would appear as a dark spot against a fluorescent background. Further visualization can be achieved using various color-producing spray reagents, such as acidified iodoplatinate (B1198879) solution or p-dimethylaminobenzaldehyde, which react with the compound to yield a colored spot. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated and compared with that of a reference standard for identification.

Table 2: TLC Systems for Qualitative Identification of 5-Nitroimidazoles

| Parameter | System 1 | System 2 |

|---|---|---|

| Stationary Phase | Silica gel 60F254 | Silica gel 60F254 |

| Mobile Phase | Chloroform:Methanol (9:1, v/v) | Chloroform:Methanol:Diethylamine (9:1:1, v/v/v) |

| Visualization | UV light (254 nm) | UV light, Iodine vapor |

| Compound Examples | Metronidazole, Secnidazole, Ornidazole, Tinidazole | Metronidazole, Tinidazole, Secnidazole, Ornidazole |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of LC with the highly sensitive and specific detection provided by MS. This makes LC-MS an indispensable tool for the trace analysis and structural confirmation of Imidazole-1-ethanol, 5-ethyl-2-nitro- in complex matrices.

Research Findings: LC-MS/MS, which involves tandem mass spectrometry, is the state-of-the-art method for the confirmatory analysis of nitroimidazoles. The chromatographic separation is typically achieved using conditions similar to those in standard HPLC methods. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nitroimidazoles, typically operating in the positive ion mode to generate protonated molecular ions [M+H]+.

In the tandem mass spectrometer, the precursor ion corresponding to Imidazole-1-ethanol, 5-ethyl-2-nitro- is selected and fragmented to produce characteristic product ions. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument specifically monitors the transition from a selected precursor ion to one or more specific product ions. This high degree of specificity allows for unambiguous identification and quantification, even at very low concentrations. The method is validated according to established guidelines to ensure its reliability for confirmatory purposes.

Table 3: LC-MS/MS Parameters for Confirmatory Analysis of Nitroimidazoles

| Parameter | Typical Setting |

|---|---|

| Chromatography | UHPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the target analyte |

| Application | Confirmatory analysis and quantification of residues |

Quantitative Analytical Techniques

Accurate quantification of Imidazole-1-ethanol, 5-ethyl-2-nitro- is essential for purity assessment and the creation of certified reference materials. Techniques like qNMR and spectrophotometry provide distinct advantages for precise content determination.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of chemical substances without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Research Findings: For the certified content determination of nitroimidazoles, the ¹H qNMR method is employed. The analysis involves accurately weighing the sample of Imidazole-1-ethanol, 5-ethyl-2-nitro- and a suitable internal standard with a known, high purity into a vial and dissolving them in an appropriate deuterated solvent. The internal standard must have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals. Benzoic acid and ethylparaben (B1671687) have been used as internal standards for other nitroimidazoles.